Glycerophosphoethanolamine

Overview

Description

sn-glycero-3-phosphoethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Biological Activity

Glycerophosphoethanolamine (GPE) is a phospholipid that plays a significant role in various biological processes, including cellular signaling, membrane structure, and metabolic pathways. This article reviews the biological activity of GPE, highlighting its implications in health and disease, particularly in neurodegenerative conditions and cancer.

Chemical Structure and Properties

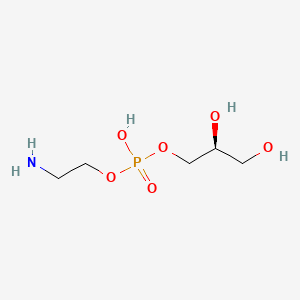

This compound is a glycerolipid that consists of a glycerol backbone, two fatty acid chains, and a phosphate group attached to an ethanolamine molecule. Its chemical structure allows it to participate in various biochemical pathways and interactions within cellular membranes.

Biological Functions

1. Membrane Composition:

GPE is an essential component of cellular membranes, contributing to membrane fluidity and integrity. It is involved in the formation of lipid bilayers and serves as a precursor for the synthesis of other phospholipids.

2. Signaling Molecule:

GPE acts as a signaling molecule that can influence various cellular processes. It has been implicated in the modulation of autophagy and apoptosis, particularly under stress conditions. Elevated levels of GPE have been associated with autophagic responses in cells subjected to nutrient deprivation .

3. Neuroprotective Effects:

Recent studies suggest that certain derivatives of GPE, such as 1-palmitoylthis compound, may have neuroprotective properties. These compounds have been shown to promote neurite outgrowth, indicating potential roles in neuroregeneration and protection against neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Case Study 1: Neurodegeneration

A study investigating cerebrospinal fluid (CSF) glycerophospholipids found that GPE levels were significantly altered in patients with late-onset Alzheimer's disease (LOAD). The research indicated that GPE was elevated in the white matter of depressed subjects, suggesting a link between GPE metabolism and neurodegenerative processes .

Case Study 2: Cancer Metabolism

Research utilizing ^31P magnetic resonance spectroscopy (MRS) highlighted the potential of GPE as a biomarker for cancer. The ratio of phosphomonoesters to phosphodiesters (PME/PDE) was found to correlate with tumor response to treatment, where alterations in GPE levels were indicative of changes in tumor metabolism .

Table 1: Biological Roles of this compound

| Function | Description |

|---|---|

| Membrane Integrity | Maintains fluidity and structure of cell membranes |

| Signaling | Modulates autophagy and apoptosis under stress conditions |

| Neuroprotection | Promotes neurite outgrowth; potential role in neurodegeneration |

| Cancer Biomarker | Altered levels correlate with tumor metabolism and treatment response |

Table 2: Case Studies Summary

| Study | Findings |

|---|---|

| Neurodegeneration Study | Elevated GPE levels in LOAD patients; linked to cognitive impairment |

| Cancer Metabolism Study | Changes in PME/PDE ratios associated with GPE levels indicate tumor response |

Properties

IUPAC Name |

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)OC[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33049-08-0 | |

| Record name | alpha-Glycerophosphorylethanolamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Glycerophosphorylethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.